Bromodomain inhibitor-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

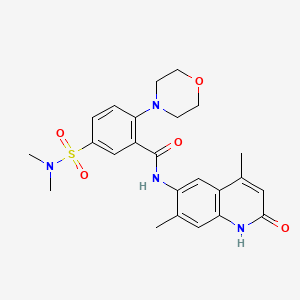

C24H28N4O5S |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

N-(4,7-dimethyl-2-oxo-1H-quinolin-6-yl)-5-(dimethylsulfamoyl)-2-morpholin-4-ylbenzamide |

InChI |

InChI=1S/C24H28N4O5S/c1-15-12-23(29)25-21-11-16(2)20(14-18(15)21)26-24(30)19-13-17(34(31,32)27(3)4)5-6-22(19)28-7-9-33-10-8-28/h5-6,11-14H,7-10H2,1-4H3,(H,25,29)(H,26,30) |

InChI Key |

WVIPVRJNDZWQGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)C)N4CCOCC4)C(=CC(=O)N2)C |

Origin of Product |

United States |

Foundational & Exploratory

Bromodomain Inhibitor-9 (BI-9564): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain Inhibitor-9 (BI-9564) is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7.[1] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histone tails and other proteins, thereby recruiting regulatory complexes to chromatin to control gene expression.[2][3] BI-9564 was developed through a structure-based design approach and serves as a valuable tool for elucidating the biological functions of BRD9 and BRD7 in health and disease.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of BI-9564, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Mechanism of Action

BI-9564 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BRD9 and BRD7 bromodomains.[2][3] This inhibitory action displaces BRD9- and BRD7-containing protein complexes from chromatin, thereby modulating the transcription of target genes. Both BRD9 and BRD7 are subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression.[1][7] By inhibiting the chromatin-anchoring function of BRD9 and BRD7, BI-9564 disrupts the activity of the SWI/SNF complex at specific genomic loci.[1] This leads to alterations in chromatin structure and accessibility, ultimately resulting in the upregulation or downregulation of a specific subset of genes. The anti-proliferative effects of BI-9564 have been observed in certain cancer cell lines, such as acute myeloid leukemia (AML), highlighting the therapeutic potential of targeting these bromodomains.[1][8]

Signaling Pathway

The signaling pathway affected by BI-9564 involves the inhibition of the BRD9/7-containing SWI/SNF chromatin remodeling complex and its subsequent impact on gene transcription. The following diagram illustrates this pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo potency and selectivity of BI-9564.

Table 1: In Vitro Binding Affinity and Potency of BI-9564

| Target | Assay Type | Value | Reference |

| BRD9 | IC50 (AlphaScreen) | 75 nM | [1] |

| BRD9 | Kd (ITC) | 14 nM | [1][7] |

| BRD7 | IC50 (AlphaScreen) | 3.4 µM | [8] |

| BRD7 | Kd (ITC) | 239 nM | [1][7] |

| BET Family | IC50 (AlphaScreen) | >100 µM | [8] |

| CECR2 | Kd (ITC) | 258 nM | [7] |

Table 2: Cellular and In Vivo Activity of BI-9564

| Assay | Cell Line / Model | Value | Reference |

| Cellular Activity (FRAP) on BRD9 | U2OS | 0.1 µM | [1] |

| Cellular Activity (FRAP) on BRD7 | U2OS | 1 µM | [1] |

| Antiproliferative Effect (EC50) | EOL-1 (AML) | 800 nM | [1] |

| In Vivo Efficacy | Disseminated Mouse Model of AML | 180 mg/kg/day | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of BI-9564 are provided below. These protocols are based on the original publication by Martin et al. (2016) and other relevant sources.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of the bromodomain to an acetylated histone peptide in a competitive format.

-

Reagents and Materials:

-

His-tagged BRD9 or BRD7 protein

-

Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

-

Europium-labeled anti-His antibody (donor)

-

Streptavidin-conjugated APC (acceptor)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% (v/v) Tween-20

-

BI-9564 or other test compounds

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare a serial dilution of BI-9564 in DMSO and then dilute in Assay Buffer.

-

Add 2 µL of the compound dilution to the wells of the microplate.

-

Add 4 µL of a solution containing His-tagged BRD9/7 protein and the biotinylated H4K12ac peptide in Assay Buffer.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of a solution containing the Europium-labeled anti-His antibody and Streptavidin-APC in Assay Buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Calculate the ratio of the 665 nm to 615 nm signals and plot against the compound concentration to determine the IC50 value.

-

AlphaScreen Assay

This assay is another method to measure the binding of the bromodomain to an acetylated histone peptide.

-

Reagents and Materials:

-

GST-tagged BRD9 or His-tagged BRD7 protein

-

Biotinylated histone H4 peptide acetylated at multiple lysines

-

Glutathione donor beads (for GST-tagged protein) or Nickel chelate acceptor beads (for His-tagged protein)

-

Streptavidin acceptor beads

-

Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20

-

BI-9564 or other test compounds

-

384-well ProxiPlates

-

-

Procedure:

-

Add 5 µL of a 2x concentrated solution of the test compound in Assay Buffer to the wells of the ProxiPlate.

-

Add 5 µL of a 2x concentrated solution of the tagged bromodomain protein and the biotinylated histone peptide in Assay Buffer.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a 2x concentrated solution of the donor and acceptor beads in Assay Buffer.

-

Incubate for 60-90 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the AlphaScreen signal against the compound concentration to determine the IC50 value.

-

Fluorescence Recovery After Photobleaching (FRAP) Assay

This cell-based assay is used to assess the mobility of BRD9 or BRD7 within the nucleus and the effect of BI-9564 on their chromatin binding.

-

Reagents and Materials:

-

U2OS cell line

-

Plasmid encoding GFP-tagged BRD9 or BRD7

-

Lipofectamine or other transfection reagent

-

Culture medium (e.g., DMEM with 10% FBS)

-

Glass-bottom dishes

-

Confocal microscope with a high-power laser for photobleaching

-

-

Procedure:

-

Seed U2OS cells on glass-bottom dishes.

-

Transfect the cells with the GFP-tagged BRD9 or BRD7 plasmid using a suitable transfection reagent.

-

Allow the cells to express the fusion protein for 24-48 hours.

-

Incubate the cells with BI-9564 at the desired concentration (e.g., 0.1 µM for BRD9, 1 µM for BRD7) or vehicle (DMSO) for 1-2 hours.

-

Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.

-

Acquire pre-bleach images of a selected nucleus.

-

Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser beam.

-

Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.

-

Analyze the fluorescence intensity in the bleached ROI over time. Correct for photobleaching during image acquisition.

-

Normalize the recovery data and fit to a suitable model to determine the mobile fraction and the half-time of recovery. A faster recovery indicates a more mobile protein, suggesting displacement from chromatin by the inhibitor.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the discovery and characterization of a bromodomain inhibitor like BI-9564.

References

- 1. BI-9564 | Structural Genomics Consortium [thesgc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based design of an in vivo active selective BRD9 inhibitor. | Structural Genomics Consortium [thesgc.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. medchemexpress.com [medchemexpress.com]

I-BET762: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-BET762 (also known as Molibresib or GSK525762) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of I-BET762, tailored for researchers and professionals in the field of drug development. It includes detailed experimental protocols, comprehensive data summaries, and visualizations of key pathways and workflows to facilitate a deeper understanding of this clinical-stage epigenetic modulator.

Discovery of I-BET762: From Phenotypic Screen to Potent BET Inhibitor

The discovery of I-BET762 is a compelling example of a successful phenotypic drug discovery campaign followed by target deconvolution and medicinal chemistry optimization.[3][5] The journey began with a high-throughput screen to identify compounds that could upregulate the expression of Apolipoprotein A-1 (ApoA1), a key protein in reverse cholesterol transport.

A cell-based luciferase reporter assay in HepG2 cells led to the identification of a benzodiazepine hit compound.[5] Subsequent target identification efforts revealed that the compound's activity was mediated through the inhibition of the BET family of bromodomains. This discovery shifted the focus to a target-oriented optimization program aimed at improving potency, selectivity, and pharmacokinetic properties.

The lead optimization process involved systematic structure-activity relationship (SAR) studies, focusing on modifications of the benzodiazepine core.[2][3] This effort culminated in the synthesis of I-BET762, a compound with nanomolar potency against BET bromodomains, excellent selectivity over other bromodomain-containing proteins, and favorable drug-like properties, which ultimately led to its advancement into clinical trials.[1][5]

Synthesis of I-BET762

A concise and scalable four-step synthesis for I-BET762 has been developed, starting from a commercially available ketone. This synthetic route has been successfully scaled up for the production of kilogram quantities of the compound.[6]

Experimental Protocol: Synthesis of I-BET762

Step 1: Formation of the Thiolactam Intermediate

The synthesis commences with the reaction of (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone with a suitable reagent to form the corresponding thiolactam. This reaction is typically carried out in a high-boiling solvent and can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide in the presence of a base.[7][6]

Step 2: Oxidative Activation and Cyclocondensation

A key step in the synthesis involves the oxidative activation of the thiolactam.[8][6] Treatment with an oxidizing agent, such as peracetic acid, in the presence of acethydrazide leads to the formation of a proposed sulfenic acid intermediate. This intermediate undergoes a cyclocondensation reaction to form the methyltriazolo[1][3]benzodiazepine core of I-BET762.[6] This mild and efficient one-pot reaction proceeds without significant racemization of the sensitive stereocenter.[7][6]

Step 3 & 4: N-Alkylation and Final Product Formation

The final steps involve the N-alkylation of the triazole-fused benzodiazepine intermediate with an appropriate ethylating agent to introduce the N-ethylacetamide side chain. This is followed by purification to yield I-BET762.

A detailed, step-by-step laboratory scale synthesis protocol is proprietary and not fully disclosed in the public domain. The above provides a general overview of the key chemical transformations.

Mechanism of Action: Targeting Epigenetic Regulation

I-BET762 functions as a potent inhibitor of the BET family of proteins, which includes BRD2, BRD3, and BRD4.[1][4] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription.

By mimicking the structure of acetylated lysine, I-BET762 competitively binds to the bromodomains of BET proteins. This prevents their association with chromatin and disrupts the recruitment of transcriptional machinery, including RNA Polymerase II, to the promoters and enhancers of target genes.[9]

A primary consequence of BET inhibition by I-BET762 is the downregulation of key oncogenes, most notably c-Myc, which is a critical driver of cell proliferation and survival in many cancers.[9][10] Additionally, I-BET762 has demonstrated potent anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines and chemokines in immune cells.[4][11]

Signaling Pathway Diagram

Caption: Mechanism of action of I-BET762.

Quantitative Data Summary

The following tables summarize the key quantitative data for I-BET762 from various in vitro and cellular assays.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | BRD2 | BRD3 | BRD4 | Reference |

| IC50 (nM) | 32.5 - 42.5 | 32.5 - 42.5 | 32.5 - 42.5 | [1][12] |

| Kd (nM) | 50.5 - 61.3 | 50.5 - 61.3 | 50.5 - 61.3 | [6] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | gIC50 (nM) | Reference |

| LNCaP | Prostate Cancer | 25 - 150 | [9] |

| VCaP | Prostate Cancer | 25 - 150 | [9] |

| NCI-H660 | Prostate Cancer | >150 | [9] |

| PC3 | Prostate Cancer | >150 | [9] |

| MV4;11 | Acute Myeloid Leukemia | Not Specified | [13] |

| MDA-MB-231 | Breast Cancer | ~460 | [10] |

| A549 | Lung Cancer | Not Specified | [10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of I-BET762.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding of I-BET762 to BET bromodomains.

Experimental Workflow Diagram

Caption: Workflow for a typical TR-FRET assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.

-

Prepare serial dilutions of I-BET762 in assay buffer containing DMSO (final DMSO concentration ≤ 1%).

-

Prepare solutions of His-tagged BET bromodomain protein (e.g., BRD4) and biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) in assay buffer.

-

-

Assay Plate Preparation:

-

In a 384-well plate, add the I-BET762 dilutions.

-

Add the BET protein and acetylated histone peptide to the wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the protein.

-

-

Detection:

-

Prepare a detection mix containing Europium-labeled anti-His antibody and Streptavidin-Allophycocyanin (APC) in assay buffer.

-

Add the detection mix to all wells.

-

-

Second Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET enabled microplate reader. Excite at ~340 nm and measure emission at 615 nm (Europium) and 665 nm (APC).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

-

Plot the FRET ratio against the logarithm of the I-BET762 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Viability Assay

This assay measures the effect of I-BET762 on the proliferation of cancer cells.

Experimental Workflow Diagram

Caption: Workflow for a CellTiter-Glo® viability assay.

Detailed Protocol:

-

Cell Seeding:

-

Trypsinize and count cancer cells (e.g., LNCaP, MV4;11).

-

Seed the cells into a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of I-BET762 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the I-BET762 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the luminescent signal of the treated wells to the vehicle control wells.

-

Plot the percentage of viable cells against the logarithm of the I-BET762 concentration.

-

Determine the gIC50 (growth inhibition 50) value by fitting the data to a dose-response curve.

-

Western Blotting for c-Myc Expression

This protocol is used to assess the effect of I-BET762 on the protein levels of the oncoprotein c-Myc.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in a 6-well plate and treat with various concentrations of I-BET762 for 24-72 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

-

Detection and Analysis:

-

Wash the membrane extensively with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in protein expression.

-

Conclusion

I-BET762 is a well-characterized, potent, and selective inhibitor of the BET family of bromodomains with significant therapeutic potential in oncology and inflammatory diseases. Its discovery through a phenotypic screen and subsequent target-driven optimization highlights a successful drug discovery paradigm. The synthetic route is scalable and efficient, and its mechanism of action is well-understood. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with or interested in the further development and application of I-BET762 and other BET inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ifg-1.com [ifg-1.com]

- 13. benchchem.com [benchchem.com]

Bromodomain Inhibitor-9 (BI-9564): A Technical Guide to Target Proteins and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain Inhibitor-9 (BI-9564) is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7.[1][2][3] As a member of the non-BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins, BRD9 is a subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[4][5][6] Dysregulation of BRD9 has been implicated in various cancers, making it an attractive therapeutic target.[4][5][7] This technical guide provides an in-depth overview of the target proteins and associated signaling pathways of BI-9564, supported by quantitative data, detailed experimental methodologies, and visual representations of key mechanisms.

Target Proteins and Binding Affinity

BI-9564 is a highly selective inhibitor of the BRD9 bromodomain, with a lower affinity for the closely related BRD7.[8][9][10] Its selectivity has been profiled against a wide range of other bromodomains, including the BET family, as well as kinases and GPCRs, demonstrating a favorable selectivity profile.[8][9][10]

Quantitative Binding and Inhibition Data

The following table summarizes the key quantitative data for the interaction of BI-9564 with its primary targets and other relevant proteins.

| Target Protein | Assay Type | Metric | Value (nM) | Reference(s) |

| BRD9 | Isothermal Titration Calorimetry (ITC) | Kd | 14 | [8][9][10] |

| AlphaScreen | IC50 | 75 | [2][9] | |

| BRD7 | Isothermal Titration Calorimetry (ITC) | Kd | 239 | [8][9][10] |

| AlphaScreen | IC50 | 3400 | [2] | |

| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd | 258 | [8][9] |

| BET Family | AlphaScreen | IC50 | >100,000 | [8][9][10] |

| EOL-1 (AML cell line) | Cell Proliferation Assay | EC50 | 800 | [1] |

| MGC-803 (Gastric cancer cell line) | MTT Assay | IC50 | 350.28 | [11] |

| AGS (Gastric cancer cell line) | MTT Assay | IC50 | 488.97 | [11] |

Signaling Pathways Modulated by BI-9564

The primary mechanism of action of BI-9564 is the inhibition of the acetyl-lysine binding function of the BRD9 bromodomain. This disrupts the recruitment and activity of the SWI/SNF chromatin remodeling complex at specific genomic loci, leading to alterations in gene expression.

SWI/SNF Complex-Mediated Gene Regulation

BRD9 is a core component of the non-canonical BAF (ncBAF) complex, a variant of the SWI/SNF chromatin remodeling machinery.[5] The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histone tails, a key step in targeting the complex to specific regions of the genome.[12] By occupying the acetyl-lysine binding pocket of BRD9, BI-9564 prevents this interaction, leading to the displacement of the ncBAF complex from chromatin and subsequent modulation of target gene transcription.[12]

Downregulation of MYC in Acute Myeloid Leukemia (AML)

In acute myeloid leukemia, BRD9 has been shown to be essential for maintaining the expression of the MYC oncogene.[13] Inhibition of the BRD9 bromodomain by BI-9564 and similar compounds leads to the suppression of MYC transcription, resulting in reduced proliferation and a block in differentiation of AML cells.[13] This highlights a critical pathway through which BI-9564 exerts its anti-leukemic effects.

Modulation of the Oxytocin Signaling Pathway in Gastric Cancer

Studies in gastric cancer cell lines have revealed that BI-9564 can modulate the oxytocin signaling pathway.[11][14][15] Treatment with BI-9564 was found to downregulate the expression of CACNA2D4, CALML6, and GNAO1, while upregulating KCNJ5.[11][14] These genes are involved in calcium signaling and G-protein coupled receptor pathways, which are components of the broader oxytocin signaling network. This modulation was associated with increased apoptosis in BRD9-overexpressing gastric cancer cells.[11]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of BI-9564 with its targets and to elucidate its cellular effects.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology Overview:

-

Sample Preparation: A solution of the target protein (e.g., purified BRD9 bromodomain) is placed in the sample cell of the calorimeter. A solution of the ligand (BI-9564) is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.

-

Titration: The ligand is injected into the protein solution in small, sequential aliquots.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to study biomolecular interactions in a high-throughput format. It is commonly used to screen for inhibitors of protein-protein or protein-ligand interactions.

Methodology Overview for BI-9564 Inhibition of BRD9:

-

Reagents:

-

Donor beads (e.g., streptavidin-coated)

-

Acceptor beads (e.g., nickel chelate-coated)

-

Biotinylated acetylated histone peptide (substrate for BRD9)

-

His-tagged purified BRD9 protein

-

BI-9564 at various concentrations

-

-

Assay Principle: The His-tagged BRD9 protein binds to the acceptor beads, and the biotinylated acetylated histone peptide binds to the donor beads. The interaction between BRD9 and the histone peptide brings the donor and acceptor beads into close proximity.

-

Signal Generation: Upon excitation at 680 nm, the donor beads release singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm.

-

Inhibition: In the presence of BI-9564, the interaction between BRD9 and the histone peptide is disrupted. This separation of the beads leads to a decrease in the AlphaScreen signal.

-

Data Analysis: The signal intensity is measured at varying concentrations of BI-9564 to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules within living cells. It is particularly useful for assessing the binding and dissociation of proteins from chromatin.

Methodology Overview for BI-9564 Effect on BRD9 Chromatin Binding:

-

Cell Preparation: Cells are transfected with a vector expressing a fluorescently tagged BRD9 (e.g., GFP-BRD9).

-

Treatment: The transfected cells are treated with either a vehicle control or BI-9564 at the desired concentration (e.g., 0.1 µM for BRD9).[9]

-

Photobleaching: A high-intensity laser is used to irreversibly photobleach the fluorescent signal in a defined region of interest (ROI) within the nucleus.

-

Image Acquisition: A series of images are captured at low laser intensity over time to monitor the recovery of fluorescence in the bleached ROI.

-

Data Analysis: The rate of fluorescence recovery is a measure of the mobility of the fluorescently tagged protein. A slower recovery indicates more stable binding to chromatin. By comparing the recovery curves of vehicle-treated and BI-9564-treated cells, the effect of the inhibitor on BRD9 chromatin binding can be quantified. BI-9564 has been shown to disrupt the binding of BRD9 to chromatin in cells at a concentration of 0.1 µM.[9]

Cell Proliferation Assays (e.g., MTT, WST-1, CCK-8)

These are colorimetric assays used to assess cell viability and proliferation. They are based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.

Methodology Overview for BI-9564 in AML Cell Lines:

-

Cell Seeding: AML cells (e.g., EOL-1, MV4-11) are seeded in 96-well plates at a predetermined density.[2][16][17]

-

Compound Treatment: The cells are treated with a range of concentrations of BI-9564 or a vehicle control.

-

Incubation: The plates are incubated for a specific period (e.g., 72 hours).

-

Reagent Addition: A solution of the tetrazolium salt (e.g., MTT, WST-1) is added to each well.

-

Incubation: The plates are incubated for a further period to allow for the conversion of the salt to formazan.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The data are used to generate a dose-response curve and calculate the EC50 or IC50 value of BI-9564.

Conclusion

BI-9564 is a valuable chemical tool for interrogating the biological functions of BRD9 and BRD7. Its high selectivity and demonstrated cellular activity make it a crucial reagent for studying the role of the SWI/SNF complex in health and disease. The modulation of key signaling pathways, such as MYC in AML and the oxytocin pathway in gastric cancer, underscores the therapeutic potential of targeting BRD9. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the mechanisms of action of BI-9564 and to explore its potential in various disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Pardon Our Interruption [opnme.com]

- 9. BI-9564 | Structural Genomics Consortium [thesgc.org]

- 10. Pardon Our Interruption [opnme.com]

- 11. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - Wang - Translational Cancer Research [tcr.amegroups.org]

- 12. researchgate.net [researchgate.net]

- 13. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scite.ai [scite.ai]

- 16. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou - Translational Cancer Research [tcr.amegroups.org]

The Role of GSK525762 in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK525762, also known as molibresib or I-BET762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family comprises BRD2, BRD3, BRD4, and the testis-specific BRDT, which are crucial epigenetic readers that play a fundamental role in the regulation of gene transcription.[1][3] By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[4][5] GSK525762 competitively binds to the acetyl-lysine recognition motifs within the bromodomains of BET proteins, preventing their association with chromatin.[1][2] This disruption of protein-histone interaction leads to the suppression of target gene expression, including key oncogenes and pro-inflammatory genes, making GSK525762 a promising therapeutic agent in oncology and inflammatory diseases.[6][7][8]

Mechanism of Action: Disrupting Transcriptional Activation

GSK525762 exerts its effects by mimicking acetylated histones, thereby competitively inhibiting the binding of BET proteins to chromatin.[5] This action prevents the recruitment of transcriptional activators, such as RNA Polymerase II, to the promoters and enhancers of target genes.[4] A primary consequence of BET inhibition by GSK525762 is the downregulation of the master oncogene MYC, which is a critical driver of cell proliferation and survival in many cancers.[4][8] By displacing BRD4 from the MYC promoter and super-enhancers, GSK525762 effectively suppresses MYC transcription, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[4][6] Furthermore, GSK525762 has been shown to suppress the production of proinflammatory proteins by macrophages and block acute inflammation.[9]

Quantitative Data

The following tables summarize the key quantitative data for GSK525762 from various preclinical and clinical studies.

Table 1: In Vitro Potency and Binding Affinity

| Parameter | Value | Assay/Method | Reference |

| IC₅₀ (BET Inhibition) | ~35 nM | Cell-free assay | [9] |

| IC₅₀ (FRET) | 32.5–42.5 nM | Displacing tetra-acetylated H4 peptide | [9] |

| Kd (BET Bromodomains) | 50.5–61.3 nM | Binding to BRD2, BRD3, BRD4 | [9] |

| EC₁₇₀ (ApoA1 expression) | 0.2 µM | Luciferase reporter gene assay in HepG2 cells | [9] |

Table 2: Preclinical Efficacy in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC₅₀ (Growth Inhibition) | Reference |

| NUT Midline Carcinoma (NMC) | Not specified | 50 nM (median) | [6][10] |

| Solid Tumors | Various | 50-1698 nM (median) | [6][10] |

| Prostate Cancer | Subset of cell lines | 25 nM to 150 nM | [4] |

| Triple Negative Breast Cancer | MDA-MB-231 | 0.46 ± 0.4 μM | [7] |

Table 3: Clinical Pharmacokinetics and Recommended Dose

| Parameter | Value | Study Population | Reference |

| Time to Max. Plasma Conc. (Tₘₐₓ) | 2 hours | Patients with NUT Carcinoma and other solid tumors | [3][11] |

| Half-life (t₁/₂) | 3–7 hours | Patients with NUT Carcinoma and other solid tumors | [3][11] |

| Recommended Phase II Dose (RP2D) | 80 mg once daily | Patients with NUT Carcinoma and other solid tumors | [3][11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of GSK525762 are provided below. These protocols are generalized based on standard laboratory procedures.

Cell Viability Assay (e.g., CCK-8 or MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to a compound.

-

Materials: 96-well plates, cancer cell lines, complete culture medium, GSK525762, DMSO (vehicle control), Cell Counting Kit-8 (CCK-8) or MTT reagent, microplate reader.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare serial dilutions of GSK525762 in the culture medium.

-

Remove the existing medium and add the GSK525762 dilutions to the respective wells, including a vehicle-only control.

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

-

Western Blot for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a sample, such as the downregulation of c-Myc following GSK525762 treatment.

-

Materials: Treated and control cell lysates, lysis buffer, protein assay kit (e.g., BCA), Laemmli buffer, SDS-PAGE gels, electrophoresis and transfer apparatus, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-c-Myc, anti-actin), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.

-

Protocol:

-

Lyse cells and determine protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Visualize and quantify the protein bands using an imaging system.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as BRD4, and how this is affected by GSK525762.

-

Materials: Cells treated with GSK525762 or vehicle, formaldehyde, lysis buffers, sonicator, antibody against the protein of interest (e.g., anti-BRD4), protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, RNase A, DNA purification kit, library preparation reagents, next-generation sequencer.

-

Protocol:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments by sonication.

-

Immunoprecipitate the protein-DNA complexes using a specific antibody bound to magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads and reverse the cross-links.

-

Purify the DNA.

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library using a next-generation sequencer and analyze the data to identify protein binding sites.

-

Luciferase Reporter Gene Assay

This assay is used to study the activity of a specific promoter or transcriptional element in response to GSK525762.

-

Materials: Cells, luciferase reporter plasmid containing the promoter of interest, a control plasmid (e.g., Renilla luciferase), transfection reagent, GSK525762, passive lysis buffer, luciferase assay substrate, luminometer.

-

Protocol:

-

Co-transfect cells with the reporter plasmid and the control plasmid.

-

Treat the transfected cells with GSK525762 or vehicle.

-

Incubate for a specified period (e.g., 18-24 hours).

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate by adding the luciferase substrate and reading the luminescence.

-

Measure the Renilla luciferase activity as an internal control for transfection efficiency.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of GSK525762 on promoter activity.

-

Therapeutic Applications and Clinical Investigations

GSK525762 has been investigated in multiple clinical trials for various malignancies.[1] Preclinical studies have demonstrated its potential in treating NUT midline carcinoma, a rare and aggressive cancer driven by BRD-NUT fusion oncoproteins.[6][10] In a phase I/II study, GSK525762 showed preliminary evidence of clinical activity in patients with NUT midline carcinoma.[6][10] The compound has also been evaluated in hematologic malignancies and other solid tumors.[1] Common treatment-related adverse events observed in clinical trials include thrombocytopenia, nausea, fatigue, and dysgeusia.[3][12]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A Phase I/II Open-Label, Dose Escalation Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics, and Clinical Activity of GSK525762 in Subjects with NUT Midline Carcinoma (NMC) and other cancers | Dana-Farber Cancer Institute [dana-farber.org]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Trial: NCT01587703 - My Cancer Genome [mycancergenome.org]

- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. neobiotechnologies.com [neobiotechnologies.com]

- 8. assaygenie.com [assaygenie.com]

- 9. bostonbioproducts.com [bostonbioproducts.com]

- 10. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. info.gbiosciences.com [info.gbiosciences.com]

I-BET762: An In-Depth Technical Guide to its Interaction with BRD2, BRD3, and BRD4

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET762 (also known as Molibresib or GSK525762A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2] This interaction is crucial for the recruitment of transcriptional machinery and the subsequent expression of genes involved in cell proliferation, apoptosis, and inflammation. As a "pan-BET" inhibitor, I-BET762 targets the bromodomains of BRD2, BRD3, and BRD4, making it a valuable tool for studying BET protein function and a promising therapeutic candidate in oncology and inflammatory diseases.[4][5] This guide provides a comprehensive technical overview of the interaction of I-BET762 with BRD2, BRD3, and BRD4, including quantitative binding data, detailed experimental methodologies, and visualization of the associated signaling pathways.

Data Presentation: Quantitative Interaction of I-BET762 with BET Proteins

I-BET762 demonstrates high-affinity binding to the tandem bromodomains of the BET family proteins. The following tables summarize the available quantitative data for I-BET762 and representative pan-BET inhibitors.

Table 1: Binding Affinity and Potency of I-BET762 for BET Bromodomains

| Parameter | Value | Assay Method | Protein Target | Reference |

| IC50 | 32.5–42.5 nM | TR-FRET | Tandem bromodomains of BET proteins | [4][6][7] |

| Kd | 50.5–61.3 nM | Not Specified | Tandem bromodomains of BET proteins | [4][6][7] |

| IC50 | ~35 nM | Cell-free assay | BET proteins | [7][8] |

Table 2: Comparative Binding Affinities (Kd, nM) of Pan-BET Inhibitors for Individual Bromodomains

| Compound | BRD2-BD1 | BRD2-BD2 | BRD3-BD1 | BRD3-BD2 | BRD4-BD1 | BRD4-BD2 | Reference |

| PLX51107 | 1.6 | 5.9 | 2.1 | 6.2 | 1.7 | 6.1 | [8][9] |

| INCB054329 | 44 | 5 | 9 | 1 | 28 | 3 | [8][9] |

| MZ-1 | 62 | 60 | 21 | 13 | 39 | 15 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between I-BET762 and BET proteins. The following sections provide outlines for key experimental techniques.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is commonly used to measure the binding affinity of inhibitors to bromodomains.

Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium cryptate-labeled streptavidin) and an acceptor fluorophore (e.g., XL665-labeled antibody) when brought into close proximity. In the context of BET inhibitors, a biotinylated histone peptide (the ligand) binds to a His-tagged BET bromodomain, bringing the donor and acceptor together and generating a FRET signal. An inhibitor like I-BET762 will compete with the histone peptide for binding to the bromodomain, thus disrupting the FRET signal in a concentration-dependent manner.

Detailed Protocol Outline (based on a common protocol): [7]

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS.

-

Detection Buffer: Assay buffer containing 0.05% (v/v) BSA and 400 mM KF.

-

Recombinant His-tagged BRD2, BRD3, or BRD4 bromodomain protein (e.g., 50-200 nM final concentration).

-

Biotinylated tetra-acetylated Histone H4 peptide (e.g., 200 nM final concentration).

-

I-BET762 serially diluted in DMSO and then in assay buffer.

-

Europium cryptate-labeled streptavidin (donor, e.g., 2 nM final concentration).

-

XL665-labeled anti-6His antibody (acceptor, e.g., 10 nM final concentration).

-

-

Assay Procedure:

-

Add the BET bromodomain protein and the biotinylated histone peptide to the wells of a microplate.

-

Add varying concentrations of I-BET762 to the wells.

-

Incubate the plate for a defined period (e.g., 1 hour) to allow for binding equilibrium.

-

Add the detection reagents (Europium-streptavidin and XL665-anti-His antibody).

-

Incubate for another period (e.g., 1 hour).

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm, with excitation at 320 nm).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the FRET ratio against the logarithm of the I-BET762 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaScreen is a bead-based proximity assay. Donor beads, when excited by a laser, release singlet oxygen, which can travel a short distance to an acceptor bead, triggering a chemiluminescent signal. For BET inhibitor screening, a biotinylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged BET bromodomain is bound to anti-GST antibody-coated acceptor beads. The interaction between the histone peptide and the bromodomain brings the beads into proximity, generating a signal. I-BET762 competes for this interaction, leading to a decrease in the signal.[10]

Detailed Protocol Outline (based on a general BRD4 AlphaScreen protocol): [11]

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

Recombinant GST-tagged BRD4 bromodomain 1 (BRD4-BD1).

-

Biotinylated tetra-acetylated Histone H4 peptide.

-

I-BET762 serially diluted in DMSO and then in assay buffer.

-

Streptavidin-coated Donor beads.

-

Anti-GST antibody-coated Acceptor beads.

-

-

Assay Procedure:

-

In a 384-well plate, add the GST-tagged BRD4-BD1 protein.

-

Add varying concentrations of I-BET762.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Add the biotinylated histone peptide.

-

Add the anti-GST acceptor beads and incubate (e.g., 60 minutes).

-

Add the streptavidin donor beads in the dark and incubate (e.g., 30-60 minutes).

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the logarithm of the I-BET762 concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon binding of a ligand (I-BET762) to a macromolecule (BET bromodomain). By titrating the ligand into a solution containing the protein, a binding isotherm can be generated, from which the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.

Detailed Protocol Outline (general procedure): [12][13]

-

Sample Preparation:

-

Dialyze the purified BET bromodomain protein and I-BET762 against the same buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl) to minimize heats of dilution.

-

Determine the precise concentrations of the protein and I-BET762.

-

Degas the solutions before use.

-

-

ITC Experiment:

-

Load the BET bromodomain protein into the sample cell of the calorimeter.

-

Load I-BET762 into the injection syringe.

-

Perform a series of injections of I-BET762 into the protein solution while monitoring the heat change.

-

A control experiment titrating I-BET762 into the buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Subtract the heat of dilution from the binding data.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

-

Signaling Pathways and Experimental Workflows

The inhibition of the I-BET762-BET protein interaction has significant downstream consequences on various signaling pathways critical for cancer cell proliferation and survival.

I-BET762 and the MYC Pathway

A primary mechanism of action for I-BET762 is the downregulation of the MYC oncogene.[2] BRD4, in particular, is known to occupy the super-enhancers that drive MYC transcription. By displacing BRD4 from these regulatory regions, I-BET762 effectively suppresses MYC expression, leading to cell cycle arrest and apoptosis in various cancer models.[2]

I-BET762 and the NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation and cell survival. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, promoting the transcription of pro-inflammatory and anti-apoptotic genes.[14] I-BET762 can disrupt this interaction, leading to the suppression of NF-κB target genes.[14]

I-BET762 and Apoptosis

By inhibiting the expression of key survival genes like MYC and those regulated by NF-κB, I-BET762 can induce apoptosis in cancer cells. The balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-xL) proteins of the BCL-2 family is a critical determinant of cell fate. I-BET762 can shift this balance towards apoptosis by downregulating anti-apoptotic members and/or upregulating pro-apoptotic members, leading to caspase activation and programmed cell death.

References

- 1. molibresib - My Cancer Genome [mycancergenome.org]

- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GSK525762A(Molibresib I-BET762)|BRD inhibitor [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. selleckchem.com [selleckchem.com]

- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 14. researchgate.net [researchgate.net]

The Cellular Effects of Bromodomain Inhibitor-9 on Gene Expression: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and Extra-Terminal Domain (BET) proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their ability to recognize acetylated lysine residues on histones facilitates the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. The dysregulation of this process is implicated in a variety of diseases, including cancer and inflammatory conditions. Bromodomain inhibitor-9 (BI-9) and its analogs, such as I-BRD9, are small molecules that competitively bind to the bromodomain of BRD9, a component of the non-canonical SWI/SNF (ncBAF or GBAF) chromatin remodeling complex. By inhibiting BRD9, these compounds disrupt its interaction with acetylated histones, leading to altered gene expression and subsequent cellular effects. This technical guide provides a comprehensive overview of the cellular effects of BI-9 on gene expression, detailing its mechanism of action, impact on various cell types, and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Effects of BRD9 Inhibition

The inhibition of BRD9 by compounds like I-BRD9 leads to significant changes in gene expression and cellular viability across various cancer cell lines. The following tables summarize key quantitative data from studies investigating the effects of BRD9 inhibitors.

Table 1: IC50 Values of I-BRD9 in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, sourced from the Genomics of Drug Sensitivity in Cancer database, illustrates the IC50 values of I-BRD9 across a panel of cancer cell lines[1].

| Cell Line | Cancer Type | Tissue | IC50 (µM) |

| JVM-3 | Chronic Lymphocytic Leukemia | Blood | 2.91 |

| OCI-AML3 | Acute Myeloid Leukemia | Blood | 2.99 |

| KASUMI-1 | Acute Myeloid Leukemia | Blood | 3.23 |

| Jurkat | Acute Lymphoblastic Leukemia | Blood | 3.31 |

| MONO-MAC-6 | Acute Myeloid Leukemia | Blood | 3.84 |

| MV-4-11 | Acute Myeloid Leukemia | Blood | 4.00 |

| NCI-H929 | Multiple Myeloma | Blood | 4.20 |

| LNCaP | Prostate Cancer | Prostate | ~3.0[2] |

| VCaP | Prostate Cancer | Prostate | ~3.0[2] |

| 22Rv1 | Prostate Cancer | Prostate | ~3.0[2] |

| C4-2 | Prostate Cancer | Prostate | ~3.0[2] |

Table 2: Overview of RNA-Seq Data Following BRD9 Inhibition

RNA sequencing (RNA-seq) is a powerful tool for analyzing the transcriptome of a cell. Inhibition of BRD9 results in widespread changes in gene expression. The table below summarizes the number of differentially expressed genes (DEGs) observed in different studies.

| Cell Line | Inhibitor | Treatment | Upregulated Genes | Downregulated Genes | Total DEGs | Fold Change Cutoff | p-adj Cutoff | Reference |

| LNCaP | I-BRD9 | 3 µM for 3 days | Not specified | Not specified | 4461 | >1.3 | <0.05 | [2] |

| LNCaP | shBRD9 | 3 days | Not specified | Not specified | 2461 | >1.3 | <0.05 | [2] |

| HuLM | I-BRD9 | Not specified | - | - | - | - | - | [3] |

| U937 | shBRD9 | Not specified | 412 | 1701 | 2113 | >2.0 | Not specified | [4] |

| Fetal Liver HSPCs | Brd9 KO | - | 134 | 370 | 504 | Not specified | <0.1 | [5] |

Table 3: Selected Differentially Expressed Genes Upon BRD9 Inhibition in Prostate Cancer

In prostate cancer cell lines, BRD9 inhibition has been shown to downregulate androgen receptor (AR) target genes, highlighting a key mechanism of its anti-cancer activity[2].

| Gene | Function | Effect of BRD9 Inhibition | Cell Line |

| KLK3 (PSA) | AR target, prostate cancer marker | Downregulated | LNCaP |

| TMPRSS2 | AR target, involved in prostate cancer | Downregulated | LNCaP |

| MYC | Oncogene, cell cycle progression | Downregulated | RN2 (AML) |

| MPO | Myeloid differentiation marker | Altered Expression | RN2 (AML) |

Signaling Pathways and Experimental Workflows

Mechanism of Action: BRD9 and the ncBAF Complex

BRD9 is a subunit of the non-canonical BAF (ncBAF) or GBAF chromatin remodeling complex[6][7]. This complex utilizes the energy of ATP hydrolysis to modulate chromatin structure, thereby influencing gene expression. The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histone tails, which serves to recruit the ncBAF complex to specific genomic loci[8]. Upon recruitment, the ncBAF complex can alter nucleosome positioning, making DNA more or less accessible to the transcriptional machinery. This compound (BI-9) and its analogs act by competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thus preventing its association with chromatin. This leads to the displacement of the ncBAF complex from its target genes and subsequent changes in their expression.

Caption: Mechanism of BRD9 inhibition by BI-9.

Experimental Workflow for Characterizing BRD9 Inhibitors

The characterization of a novel bromodomain inhibitor like BI-9 typically follows a multi-step experimental workflow. This process begins with the initial screening of the compound's activity and culminates in in-depth mechanistic studies.

Caption: A typical experimental workflow for characterizing BI-9.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide detailed protocols for key experiments used to characterize the cellular effects of BI-9.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

Complete culture medium

-

This compound (BI-9) stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of BI-9 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of BI-9. Include a vehicle control (e.g., DMSO at the same final concentration as the highest BI-9 concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 value of BI-9.

RNA-Sequencing (RNA-Seq)

RNA-seq provides a comprehensive, unbiased view of the transcriptome.

Materials:

-

Cells treated with BI-9 and vehicle control

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

DNase I

-

RNA quality assessment tool (e.g., Agilent Bioanalyzer)

-

RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Protocol:

-

Cell Treatment and Lysis: Treat cells with BI-9 or vehicle control for the desired time. Harvest the cells and lyse them according to the RNA extraction kit manufacturer's protocol.

-

RNA Extraction: Extract total RNA from the cell lysates. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA. The RNA Integrity Number (RIN) should be ≥ 8 for high-quality sequencing data.

-

Library Preparation:

-

mRNA Enrichment: Enrich for polyadenylated mRNA from the total RNA using oligo(dT) magnetic beads.

-

Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.

-

cDNA Synthesis: Synthesize first and second-strand cDNA.

-

End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

-

Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

-

PCR Amplification: Amplify the adapter-ligated library by PCR to generate a sufficient quantity for sequencing.

-

-

Library Quality Control: Assess the size distribution and concentration of the final library.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are differentially expressed between BI-9 treated and control samples[9].

-

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, in this case, BRD9.

Materials:

-

Cells treated with BI-9 and vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin fragmentation

-

ChIP-grade antibody against BRD9

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

ChIP-seq library preparation kit

-

Next-generation sequencing platform

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Fragmentation: Lyse the cells to release the nuclei. Isolate the nuclei and fragment the chromatin to a size range of 200-600 bp by sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with a specific antibody against BRD9 overnight at 4°C. An isotype-matched IgG should be used as a negative control.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing: Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input DNA control. Sequence the libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Read Alignment: Align the sequencing reads to the reference genome.

-

Peak Calling: Identify regions of the genome that are enriched in the ChIP sample compared to the input control using a peak calling algorithm like MACS2.

-

Peak Annotation and Motif Analysis: Annotate the identified peaks to nearby genes and perform motif analysis to identify potential co-regulatory factors.

-

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to confirm the knockdown or inhibition of BRD9 and to assess the levels of downstream target proteins.

Materials:

-

Cell lysates from BI-9 treated and control cells

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD9, anti-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein levels, normalizing to a loading control like GAPDH or β-actin.

Conclusion

This compound and its analogs represent a promising class of epigenetic modulators with significant potential in cancer therapy and other diseases. Their mechanism of action, centered on the inhibition of the BRD9 subunit of the ncBAF chromatin remodeling complex, leads to profound changes in gene expression, ultimately affecting cell viability, proliferation, and differentiation. This technical guide provides a foundational understanding of the cellular effects of BI-9, supported by quantitative data and detailed experimental protocols. The continued investigation into the intricate roles of BRD9 and the development of more potent and selective inhibitors will undoubtedly pave the way for novel therapeutic strategies targeting epigenetic dysregulation in disease.

References

- 1. Drug: I-BRD9 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 2. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-depth functional analysis of BRD9 in fetal hematopoiesis reveals context-dependent roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of SWI/SNF Subcomplex GBAF Presence, Intra-Complex Interactions, and Transcriptional Dynamics during Early Porcine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GBAF, a small BAF sub-complex with big implications: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Regulator GSK525762 (Molibresib): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK525762, also known as molibresib and formerly as I-BET762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are key epigenetic readers that play a crucial role in the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival.[2][3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers.[1] GSK525762 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of key oncogenes, most notably c-MYC.[2][3] This mechanism of action has positioned GSK525762 as a promising therapeutic agent in various solid and hematologic malignancies.[2][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of GSK525762, based on available preclinical and clinical data.

Pharmacokinetics

GSK525762 is an orally bioavailable compound that has been evaluated in several clinical trials.[2][5] Its pharmacokinetic profile is characterized by rapid absorption and elimination.[2][5]

Data Presentation: Pharmacokinetic Parameters of GSK525762 in Humans

| Parameter | Value | Population | Notes | Reference(s) |

| Time to Maximum Plasma Concentration (Tmax) | ~2 hours | Patients with solid tumors | Following single and repeat oral dosing. | [2][5] |

| Half-life (t1/2) | 3 - 7 hours | Patients with solid tumors | Following single and repeat oral dosing. | [2][5] |

| Metabolism | Primarily via Cytochrome P450 3A4 (CYP3A4) | In vitro and clinical data | Produces two major active metabolites, M5 (N-desethyl) and M13 (ethyl-hydroxyl), which are equipotent to the parent compound.[2][4][6] | [4][6] |

| Drug-Drug Interactions | Itraconazole (CYP3A4 inhibitor) increases GSK525762 exposure. Rifampicin (CYP3A4 inducer) decreases GSK525762 exposure. | Healthy female volunteers | ||

| Special Populations | A population pharmacokinetic model indicated that body weight had a significant effect on the volume of distribution, and higher levels of aspartate aminotransferase resulted in lower clearance of the active metabolite composite. | Patients with solid tumors | [4] |

Experimental Protocols: Pharmacokinetic Analysis

Plasma Concentration Quantification: The concentration of GSK525762 and its major active metabolites in plasma is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2][6]

-

Sample Preparation: Plasma samples are typically prepared through protein precipitation or liquid-liquid extraction.[6]

-

Chromatographic Separation: The prepared samples are then injected into an HPLC system for separation of the parent drug and its metabolites.

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for the sensitive and specific detection and quantification of the analytes.[6]

Pharmacodynamics

The pharmacodynamic activity of GSK525762 is directly linked to its mechanism of action as a BET inhibitor. The primary intended pharmacological effect is the downregulation of target gene expression, leading to anti-tumor activity.

Data Presentation: Preclinical Pharmacodynamic Parameters of GSK525762

| Parameter | Value | Assay System | Notes | Reference(s) |

| IC50 (BET inhibition) | ~35 nM | Cell-free assay | ||

| IC50 (BET displacement) | 32.5 - 42.5 nM | Fluorescence Resonance Energy Transfer (FRET) analysis | Displacement of a tetra-acetylated H4 peptide from BET bromodomains. | |

| IC50 (Cancer cell growth inhibition) | Median: 50 - 1698 nM | Solid tumor cell lines | [7] | |

| IC50 (NMC cell growth inhibition) | 50 nM | NUT midline carcinoma (NMC) cell lines | [7] |

Pharmacodynamic Biomarkers

A key pharmacodynamic biomarker for GSK525762 activity is the level of circulating monocyte chemoattractant protein-1 (MCP-1) , also known as CCL2.[2][8] The expression of MCP-1 is regulated by BET proteins, and therefore, its levels are expected to decrease upon treatment with a BET inhibitor.[2] Dose-dependent reductions in circulating MCP-1 levels have been observed in patients treated with GSK525762.[2][5]

Experimental Protocols: Pharmacodynamic Analysis

Measurement of Circulating Monocyte Chemoattractant Protein-1 (MCP-1): Circulating levels of MCP-1 in serum or plasma are typically measured using a validated enzyme-linked immunosorbent assay (ELISA).[8][9][10]

-

Principle: An anti-human MCP-1 antibody is coated onto a microplate. Patient samples, standards, and controls are added to the wells, and any MCP-1 present binds to the antibody. A second, biotin-conjugated anti-human MCP-1 antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added to produce a color change, the intensity of which is proportional to the amount of MCP-1 in the sample.[9]

-

Assay Procedure (General Outline):

-

Coat microplate wells with capture antibody.

-

Block non-specific binding sites.

-

Add standards, controls, and patient samples.

-

Incubate and wash.

-

Add detection antibody (biotin-conjugated).

-

Incubate and wash.

-

Add streptavidin-HRP conjugate.

-

Incubate and wash.

-

Add substrate and develop color.

-

Stop the reaction and read the absorbance at the appropriate wavelength.[9]

-

Visualizations

Signaling Pathway of GSK525762

Caption: Mechanism of action of GSK525762 in inhibiting c-MYC signaling.

Experimental Workflow for a Phase I Dose-Escalation Study

Caption: A typical experimental workflow for a Phase I clinical trial of GSK525762.

Conclusion

GSK525762 (molibresib) is a promising oral BET inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its rapid absorption and elimination, coupled with a clear mechanism of action and a quantifiable pharmacodynamic biomarker, provide a solid foundation for its continued clinical development. The data summarized in this guide, along with the detailed experimental methodologies and visual representations of its signaling pathway and clinical trial workflow, offer a valuable resource for researchers and drug development professionals working in the field of epigenetic cancer therapy. Further investigation into its efficacy in various cancer types, both as a monotherapy and in combination with other agents, is warranted.

References